molecular formula C10H14O2 B1605571 2-isobutylbenzene-1,4-diol CAS No. 4197-78-8

2-isobutylbenzene-1,4-diol

Cat. No.: B1605571
CAS No.: 4197-78-8
M. Wt: 166.22 g/mol
InChI Key: SVQYCWCFQLUSIL-UHFFFAOYSA-N
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Description

2-Isobutylbenzene-1,4-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, featuring two hydroxyl groups (-OH) attached to the benzene ring at the 1 and 4 positions, and an isobutyl group (-CH2CH(CH3)2) at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutylbenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol) with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Formation of the electrophile: Isobutyl chloride reacts with aluminum chloride to form a carbocation.

    Electrophilic attack: The carbocation attacks the benzene ring of hydroquinone, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as:

    Reaction optimization: Adjusting temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isobutylbenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers, depending on the substituent.

Scientific Research Applications

2-Isobutylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-isobutylbenzene-1,4-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Isobutylbenzene-1,4-diol can be compared with other similar compounds, such as:

    Hydroquinone (benzene-1,4-diol): Lacks the isobutyl group, making it less lipophilic.

    2-tert-Butylbenzene-1,4-diol: Contains a tert-butyl group instead of an isobutyl group, affecting its steric and electronic properties.

    2-Methylbenzene-1,4-diol: Contains a methyl group, making it less bulky compared to the isobutyl group.

Properties

IUPAC Name

2-(2-methylpropyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQYCWCFQLUSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295013
Record name 2-(2-methylpropyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4197-78-8
Record name 4197-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylpropyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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